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Compound of Interest

Compound Name: MFCD22382009

CAS No.: 1174751-92-8

Cat. No.: B6358048 Get Quote

Compound Identity: Diethyl 2-(2-(Boc-
amino)ethyl)malonate[1][2]
Executive Summary & Chemical Profile
MFCD22382009 (CAS: 1174751-92-8) is a bifunctional synthetic building block containing a

malonate diester (nucleophilic carbon source) and a Boc-protected amine (electrophile-

protected nitrogen).[2] It is primarily employed in the synthesis of pyrrolidones, ornithine

analogs, and specialized amino acid derivatives used in peptidomimetic drug design.[1]

Unlike direct bioactive inhibitors (e.g., Ferrostatin-1), MFCD22382009 functions as a pro-

reagent.[1][2] It requires chemical transformation (deprotection, hydrolysis, or cyclization) to

yield biologically active moieties.[1][2]
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Property Specification Notes

Formula C₁₄H₂₅NO₆

MW 303.35 g/mol

Appearance
Colorless to pale yellow

oil/solid
Low melting point

Solubility (Organic)
DCM, EtOAc, MeOH, DMSO

(>50 mM)

Highly soluble in polar aprotic

solvents

Solubility (Aqueous) Insoluble
Requires hydrolysis to

solubilize in water

Stability Stable at -20°C
Moisture sensitive (ester

hydrolysis risk)

Dosage & Concentration: Stoichiometric Guidelines
In synthetic chemistry, "dosage" translates to Molar Equivalents (eq) relative to the limiting

reagent, and "concentration" refers to the Molarity (M) of the reaction solvent.[1][2]

Recommended Reaction Parameters
Reaction Type Solvent System Concentration (M)

Reagent
Stoichiometry

Boc-Deprotection DCM or Dioxane 0.1 M – 0.5 M
TFA (10–20 eq) or HCl

(4 M)

Ester Hydrolysis THF:H₂O (3:[1][2]1) 0.2 M
LiOH or NaOH (2.5 –

3.0 eq)

Alkylation DMF or THF 0.1 M

Base (NaH/K₂CO₃,

1.1 eq) + Electrophile

(1.2 eq)

Cyclization (Lactam) Toluene or Xylene 0.05 M (Dilute)

Acid Cat.[1][2]

(pTsOH, 0.1 eq) or

Heat
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Critical Application Note: For biological assays, MFCD22382009 is generally inactive in its

ester/Boc form.[1] If testing in cell culture, it must first be hydrolyzed to the di-acid or

deprotected to the amine.[1][2] If used directly as a negative control, typical screening

concentrations are 10 µM – 100 µM in <0.5% DMSO.[1]

Detailed Experimental Protocols
Protocol A: Selective Boc-Deprotection (Amine
Generation)
Objective: Removal of the tert-butoxycarbonyl group to liberate the primary amine for

subsequent cyclization or coupling.[1][2]

Materials:

MFCD22382009[1][3][4][5][6]

Trifluoroacetic acid (TFA) [CAS: 76-05-1][1][2]

Dichloromethane (DCM) (Anhydrous)[1][2]

Saturated NaHCO₃ solution[1]

Step-by-Step Methodology:

Preparation: Dissolve 1.0 mmol (303 mg) of MFCD22382009 in 5 mL of anhydrous DCM (0.2

M final concentration). Chill to 0°C on an ice bath.

Acid Addition: Add 2.5 mL of TFA dropwise (approx. 33% v/v). Caution: Exothermic reaction.

[1]

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
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Validation: Monitor by TLC (Visualize with Ninhydrin stain; free amine will turn purple/red).

[1][2]

Work-up: Concentrate the mixture under reduced pressure to remove excess TFA/DCM.

Neutralization: Redissolve residue in DCM and wash cautiously with saturated NaHCO₃ until

pH 7–8.

Isolation: Dry organic layer over MgSO₄, filter, and concentrate. Yields the amine-diester

intermediate.[1][2]

Protocol B: Cyclization to Pyrrolidone Derivative
Objective: Intramolecular cyclization of the deprotected amine to form a lactam ring

(pyrrolidone core), a common pharmacophore.[1]

Step-by-Step Methodology:

Substrate: Use the crude amine precursor from Protocol A.

Solvation: Dissolve in Toluene (0.1 M concentration).

Catalysis: Add 10 mol% (0.1 eq) of p-Toluenesulfonic acid (pTsOH) or acetic acid.

Reflux: Heat to reflux (110°C) for 12–24 hours.

Mechanistic Insight: High temperature promotes the nucleophilic attack of the amine on

the ester carbonyl, releasing ethanol.[1]

Purification: Cool to RT. Evaporate solvent.[1][2][7] Purify via flash column chromatography

(Hexane:EtOAc gradient).

Mechanistic Visualization
The following diagram illustrates the divergent synthetic pathways for MFCD22382009,

highlighting the transition from an inactive precursor to bioactive scaffolds.
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Figure 1: Synthetic divergence of MFCD22382009.[1][2] Pathway A leads to heterocyclic

lactams; Pathway B yields dicarboxylic acid derivatives.[1][2]

Troubleshooting & Validation
To ensure experimental success, apply the following self-validating checks:

NMR Verification (¹H NMR in CDCl₃):

Starting Material: Look for Boc singlet (~1.4 ppm, 9H) and Ethyl quartet/triplet (~4.2/1.2

ppm).[1][2]

Post-Deprotection: Disappearance of the 1.4 ppm singlet indicates successful Boc

removal.[1][2]

Post-Cyclization: Disappearance of one Ethyl group set indicates lactam formation (loss of

EtOH).[1][2]

TLC Monitoring:

MFCD22382009 is UV inactive (weak).[1][2] Use Iodine or Ninhydrin (after deprotection)

stains.[1][2]

Rf Value: The amine product will be significantly more polar (lower Rf) than the Boc-

protected precursor.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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